Cas no 119370-53-5 (4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline)
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline
- 4-(5,6-dihydrodibenzo[2,1-b:2',1'-f][7]annulen-11-ylidenemethyl)-N,N-dimethylaniline
- N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)aniline
- SCHEMBL4165013
- 119370-53-5
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- Inchi: 1S/C24H23N/c1-25(2)21-15-11-18(12-16-21)17-24-22-9-5-3-7-19(22)13-14-20-8-4-6-10-23(20)24/h3-12,15-17H,13-14H2,1-2H3
- InChI Key: XVTBZFIXOZHBTQ-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CC(=CC=1)/C=C1/C2C=CC=CC=2CCC2C=CC=CC=2/1
Computed Properties
- Exact Mass: 325.183049738g/mol
- Monoisotopic Mass: 325.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 3.2Ų
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094840-1g |
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline |
119370-53-5 | 95% | 1g |
$620.00 | 2023-09-04 | |
| Crysdot LLC | CD12174698-1g |
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline |
119370-53-5 | 95+% | 1g |
$762 | 2024-07-23 |
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline: A Comprehensive Overview
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline, also known by its CAS registry number CAS No. 119370-53-5, is a complex organic compound with a unique structure and potential applications in various fields of chemistry and materials science. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits intriguing electronic properties due to its extended conjugated system. Recent studies have highlighted its potential as a building block for advanced materials, such as organic semiconductors and optoelectronic devices.
The molecular structure of this compound is characterized by a dibenzo annulene framework, which consists of two benzene rings fused with a seven-membered ring containing a methylene group. The dibenzo[a,d][7]annulen system is known for its aromaticity and stability, making it a valuable component in the design of functional molecules. The substituents on the molecule, including the N,N-dimethylamino group and the methylene bridge, further enhance its electronic versatility.
Recent research has focused on the synthesis and characterization of this compound, particularly its optical and electronic properties. Scientists have employed advanced spectroscopic techniques, such as UV-vis spectroscopy and cyclic voltammetry, to study its absorption bands and redox behavior. These studies have revealed that the compound exhibits strong absorption in the visible region, which suggests its potential use in light-harvesting applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving Friedel-Crafts alkylation and subsequent functionalization steps. The use of transition metal catalysts has been shown to improve the efficiency of these reactions, leading to higher yields and better-purified products. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and organocatalysis, to optimize the production process.
The application of this compound extends beyond traditional organic chemistry. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in field-effect transistors (FETs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance the charge transport properties of the resulting materials.
Moreover, the compound's stability under thermal and photochemical conditions has been extensively investigated. Experimental results indicate that it exhibits excellent thermal stability up to 200°C and maintains its structural integrity under prolonged exposure to sunlight. These properties make it suitable for applications in high-performance materials that require durability under harsh environmental conditions.
In conclusion, 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline is a versatile compound with a wealth of potential applications in modern materials science. Ongoing research continues to uncover new insights into its properties and functionality, paving the way for innovative uses in various industries.
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